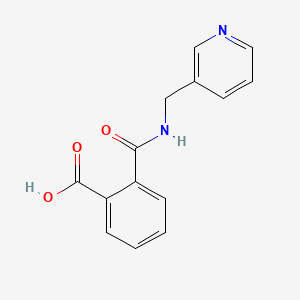
1-Ethyl-7-fluoro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4H-quinoxaline-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-7-fluoro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4H-quinoxaline-2,3-dione is a chemical compound with the molecular formula C16H20BFN2O4 . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringO=C(C(N1)=O)N(CC)C(C1=C2)=CC(F)=C2B(OC(C)3C)OC3(C)C . The InChI representation is InChI=1S/C16H20BFN2O4/c1-6-20-12-8-10(18)9(7-11(12)19-13(21)14(20)22)17-23-15(2,3)16(4,5)24-17/h7-8H,6H2,1-5H3,(H,19,21) . Physical And Chemical Properties Analysis
The molecular weight of this compound is 334.15 . It appears as a solid . More detailed physical and chemical properties might be available in its Material Safety Data Sheet (MSDS) provided by the manufacturer.Mechanism of Action
Safety and Hazards
Future Directions
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the introduction of an ethyl group, a fluoro group, and a tetramethyl-1,3,2-dioxaborolan-2-yl group onto a quinoxaline-2,3-dione core.", "Starting Materials": [ "2,3-dioxoquinoxaline", "ethyl bromide", "potassium fluoride", "tetramethyl-1,3,2-dioxaborolane" ], "Reaction": [ "The 2,3-dioxoquinoxaline is reacted with ethyl bromide in the presence of a base such as potassium carbonate to introduce the ethyl group.", "The resulting ethyl quinoxaline-2,3-dione is then reacted with potassium fluoride and a fluorinating agent such as diethylaminosulfur trifluoride to introduce the fluoro group.", "Finally, the tetramethyl-1,3,2-dioxaborolane is reacted with the fluoroethyl quinoxaline-2,3-dione in the presence of a palladium catalyst to introduce the tetramethyl-1,3,2-dioxaborolan-2-yl group." ] } | |
CAS RN |
2377611-66-8 |
Molecular Formula |
C16H20BFN2O4 |
Molecular Weight |
334.15 |
IUPAC Name |
4-ethyl-6-fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-quinoxaline-2,3-dione |
InChI |
InChI=1S/C16H20BFN2O4/c1-6-20-12-8-10(18)9(7-11(12)19-13(21)14(20)22)17-23-15(2,3)16(4,5)24-17/h7-8H,6H2,1-5H3,(H,19,21) |
InChI Key |
XLKSRAOBZDQALN-UHFFFAOYSA-N |
SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2F)N(C(=O)C(=O)N3)CC |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl 4-(2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzoate](/img/structure/B2782772.png)
![9-Oxa-3-azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B2782775.png)
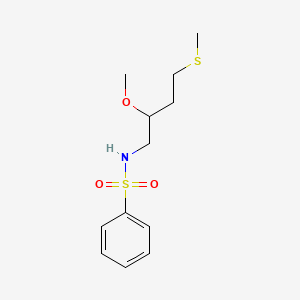

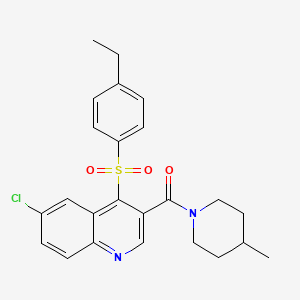
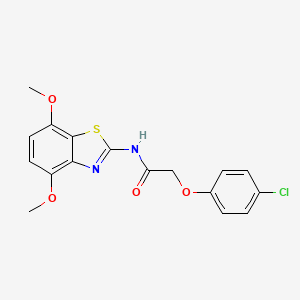
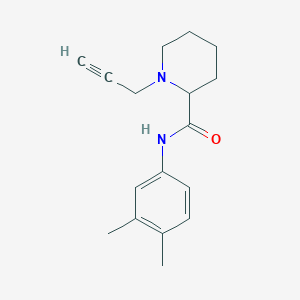

![N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-4-phenylbenzamide](/img/structure/B2782788.png)
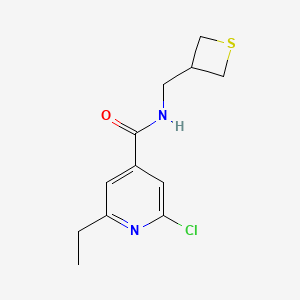
![N-(1-cyano-1,2-dimethylpropyl)-2-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}acetamide](/img/structure/B2782790.png)

